N'-(1,3-benzodioxol-5-yl)-N-(3-methoxypropyl)oxamide
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Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been extensively studied using various techniques. X-ray single crystallography was employed to determine the solid-state properties of N-(cyano(naphthalen-1-yl)methyl)benzamides . Similarly, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction, IR spectroscopy, and density functional theory (DFT) calculations . These studies provide detailed insights into the molecular geometry and electronic properties of the compounds, which are crucial for understanding their reactivity and potential applications.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives is influenced by their molecular structure. For example, the presence of an intramolecular hydrogen bond in N-(o-methoxybenzamido)thioureas was found to enhance anion binding affinity, demonstrating the significance of molecular interactions in chemical reactions . The antioxidant properties of the novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide were determined using DPPH free radical scavenging tests, indicating the compound's potential as an antioxidant agent .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are closely related to their molecular structures and have been characterized using various spectroscopic techniques. The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of the novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide were calculated using DFT, providing insights into the compound's chemical reactivity . The colorimetric sensing behavior of N-(cyano(naphthalen-1-yl)methyl)benzamides was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, showcasing the compound's potential in sensing applications .
Scientific Research Applications
1. Synthesis and Neuroleptic Activity
A study by Iwanami et al. (1981) explored the synthesis and neuroleptic activity of various benzamides, including derivatives similar to N'-(1,3-benzodioxol-5-yl)-N-(3-methoxypropyl)oxamide. These compounds were evaluated for their inhibitory effects on stereotyped behavior in rats, demonstrating potential applications in treating psychosis with fewer side effects (Iwanami et al., 1981).
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(3-methoxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-18-6-2-5-14-12(16)13(17)15-9-3-4-10-11(7-9)20-8-19-10/h3-4,7H,2,5-6,8H2,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJQKLYXEWLDEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-methoxypropyl)oxalamide |
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